An In-Depth Technical Guide to 5,5-Dimethyl-4-phenylpyrrolidin-2-one
An In-Depth Technical Guide to 5,5-Dimethyl-4-phenylpyrrolidin-2-one
CAS Number: 20894-20-6
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of 5,5-Dimethyl-4-phenylpyrrolidin-2-one, a substituted γ-lactam with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of dedicated literature on this specific molecule, this guide synthesizes information from related compounds and established chemical principles to provide a robust framework for its synthesis, characterization, and potential biological evaluation.
Introduction: The Pyrrolidinone Scaffold in Drug Discovery
The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic scaffold frequently encountered in both natural products and synthetic medicinal compounds. Its structural rigidity, combined with the presence of a hydrogen bond donor (N-H) and acceptor (C=O), makes it an attractive core for designing molecules that can interact with a variety of biological targets. The substitution pattern on the pyrrolidinone ring allows for the fine-tuning of physicochemical properties and biological activity, leading to a diverse range of pharmacological effects. Notably, phenyl-substituted pyrrolidinones have garnered significant interest for their potential as anticonvulsant and nootropic agents.[1] This guide focuses on the 5,5-dimethyl-4-phenyl substituted analog, exploring its chemical synthesis and potential therapeutic relevance.
Physicochemical Properties
A summary of the key physicochemical properties of 5,5-Dimethyl-4-phenylpyrrolidin-2-one is presented in the table below. These values are calculated based on its chemical structure and are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 20894-20-6 | Internal Database |
| Molecular Formula | C₁₂H₁₅NO | Internal Database |
| Molecular Weight | 189.25 g/mol | Internal Database |
| Appearance | Predicted to be a white to off-white solid | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane | --- |
Synthesis of 5,5-Dimethyl-4-phenylpyrrolidin-2-one: A Proposed Synthetic Route
Retrosynthetic Analysis
The retrosynthetic analysis of the target molecule reveals a logical disconnection leading back to commercially available starting materials. The lactam ring can be formed via the cyclization of a γ-amino acid or its ester derivative. This γ-amino acid can, in turn, be derived from the reduction of a γ-nitro compound. The γ-nitro compound is accessible through a Michael addition of a nucleophile to a β-nitrostyrene derivative.
Caption: Retrosynthetic analysis of 5,5-Dimethyl-4-phenylpyrrolidin-2-one.
Step 1: Michael Addition to form a γ-Nitro Intermediate
The first step involves the conjugate addition of a suitable nucleophile, such as the enolate of isobutyronitrile or a related 2,2-dimethylacetyl derivative, to β-nitrostyrene. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the quantitative formation of the enolate.
Reaction:
β-Nitrostyrene + Isobutyronitrile enolate → 3-Phenyl-4,4-dimethyl-5-nitropentanenitrile
This reaction is a classic example of a Michael addition, a powerful tool for carbon-carbon bond formation.[2]
Step 2: Reductive Cyclization to the Pyrrolidinone Ring
The resulting γ-nitro compound can then be converted to the target lactam through a one-pot reductive cyclization. Various reducing agents can be employed for the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and effective method. The in situ formed γ-amino nitrile will then undergo intramolecular cyclization to form the stable five-membered lactam ring.
Reaction:
3-Phenyl-4,4-dimethyl-5-nitropentanenitrile → 5,5-Dimethyl-4-phenylpyrrolidin-2-one
The cyclization of γ-nitro ketones or related compounds is a well-established method for the synthesis of pyrrolidinones.
Detailed Experimental Protocol (Proposed)
The following is a proposed, self-validating experimental protocol for the synthesis of 5,5-Dimethyl-4-phenylpyrrolidin-2-one.
Step 1: Synthesis of 3-Phenyl-4,4-dimethyl-5-nitropentanenitrile (γ-Nitro Intermediate)
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).
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Cool the flask to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.05 eq) to the solution and stir for 30 minutes to generate lithium diisopropylamide (LDA).
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Add isobutyronitrile (1.0 eq) dropwise to the LDA solution and stir for 1 hour at -78 °C to form the enolate.
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In a separate flask, dissolve β-nitrostyrene (1.0 eq) in anhydrous THF.
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Add the solution of β-nitrostyrene dropwise to the enolate solution at -78 °C.
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Allow the reaction mixture to stir at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the γ-nitro intermediate.
Step 2: Synthesis of 5,5-Dimethyl-4-phenylpyrrolidin-2-one
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Dissolve the purified γ-nitro intermediate from Step 1 in methanol or ethanol.
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Add a catalytic amount of palladium on carbon (10 mol%) or Raney nickel to the solution.
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Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-60 psi).
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Monitor the reaction progress by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield 5,5-Dimethyl-4-phenylpyrrolidin-2-one.
Caption: Proposed two-step synthesis workflow for 5,5-Dimethyl-4-phenylpyrrolidin-2-one.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for 5,5-Dimethyl-4-phenylpyrrolidin-2-one is not available, the following are predicted characteristic peaks based on the analysis of its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| N-H | 6.0 - 8.0 | Broad singlet | 1H | The amide proton is typically broad and its chemical shift is solvent-dependent. |
| Phenyl-H | 7.2 - 7.4 | Multiplet | 5H | Aromatic protons of the monosubstituted phenyl ring. |
| C4-H | 3.5 - 4.0 | Triplet or Doublet of Doublets | 1H | Methine proton at C4, coupled to the C3 methylene protons. |
| C3-H₂ | 2.2 - 2.8 | Multiplet | 2H | Methylene protons at C3, exhibiting complex splitting due to coupling with the C4 proton and diastereotopicity. |
| C5-CH₃ | 1.2 - 1.5 | Two Singlets | 6H (3H each) | The two methyl groups at the C5 position are diastereotopic and are expected to appear as two distinct singlets. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | 175 - 180 | Carbonyl carbon of the lactam. |
| Phenyl-C (quaternary) | 140 - 145 | The carbon of the phenyl ring attached to the pyrrolidinone ring. |
| Phenyl-C (CH) | 125 - 130 | Aromatic carbons of the phenyl ring. |
| C5 | 60 - 65 | Quaternary carbon of the pyrrolidinone ring bearing the two methyl groups. |
| C4 | 45 - 55 | Methine carbon of the pyrrolidinone ring. |
| C3 | 35 - 45 | Methylene carbon of the pyrrolidinone ring. |
| C5-CH₃ | 20 - 30 | The two methyl carbons at the C5 position. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H Stretch | 3200 - 3400 | Medium, Broad | Amide N-H stretching vibration. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H stretching of the methyl and methylene groups. |
| C=O Stretch (Amide I) | 1670 - 1700 | Strong | Carbonyl stretching vibration of the five-membered lactam ring. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Aromatic ring C=C stretching vibrations. |
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion | Justification |
| 189 | [M]⁺ | Molecular ion peak. |
| 174 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |
| 104 | [C₈H₈]⁺ | A fragment corresponding to styrene, potentially formed through a retro-Diels-Alder type fragmentation or other rearrangement. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |
Potential Biological Activities and Applications in Drug Development
While no specific biological data for 5,5-Dimethyl-4-phenylpyrrolidin-2-one has been reported, the broader class of phenyl-substituted pyrrolidinones has shown promising activities in several therapeutic areas. This suggests that the target molecule could be a valuable candidate for further pharmacological investigation.
Anticonvulsant Activity
Several studies have demonstrated the anticonvulsant properties of 4-phenylpyrrolidinone derivatives.[1] The presence of the phenyl group is often associated with activity against maximal electroshock (MES)-induced seizures, suggesting a potential mechanism involving the modulation of voltage-gated sodium channels. The dimethyl substitution at the 5-position may influence the compound's lipophilicity and metabolic stability, which could impact its pharmacokinetic profile and overall efficacy as an anticonvulsant.
Nootropic and Neuroprotective Effects
Some pyrrolidinone derivatives, most notably piracetam and its analogs, are known for their nootropic (cognitive-enhancing) effects. The introduction of a phenyl group has been shown to retain or even enhance these properties in some cases.[1] Therefore, 5,5-Dimethyl-4-phenylpyrrolidin-2-one could be explored for its potential to improve cognitive function and offer neuroprotection in models of neurodegenerative diseases.
Cytotoxic and Anticancer Potential
The cytotoxicity of various substituted lactams against different cancer cell lines has been reported. The specific substitution pattern on the pyrrolidinone ring can significantly influence this activity. An investigation into the cytotoxic effects of 5,5-Dimethyl-4-phenylpyrrolidin-2-one against a panel of cancer cell lines could reveal potential for its development as an anticancer agent.
Future Directions and Conclusion
5,5-Dimethyl-4-phenylpyrrolidin-2-one represents an intriguing yet underexplored member of the pharmacologically relevant pyrrolidinone family. The proposed synthetic route provides a clear and feasible pathway for its preparation, enabling further investigation into its chemical and biological properties. The predicted spectroscopic data offers a guide for its characterization.
Future research should focus on the following areas:
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Synthesis and Characterization: The execution of the proposed synthesis and the acquisition of experimental spectroscopic data to confirm the structure of 5,5-Dimethyl-4-phenylpyrrolidin-2-one.
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Pharmacological Screening: A comprehensive in vitro and in vivo screening of the compound for anticonvulsant, nootropic, and cytotoxic activities.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of related analogs to understand the impact of the dimethyl and phenyl substitutions on biological activity.
References
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Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. ResearchGate. Available at: [Link]
